molecular formula C15H12BrFO3 B2801781 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-26-5

3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B2801781
CAS RN: 384857-26-5
M. Wt: 339.16
InChI Key: SSYNEHJVJMNYRQ-UHFFFAOYSA-N
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Description

“3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde” is a chemical compound with the CAS Number: 384857-26-5 . It has a molecular weight of 339.16 . The IUPAC name for this compound is 3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.16 . It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Chemical Intermediates

  • Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate : This compound is synthesized starting from 5-bromo-2-methoxypyridine and 4-fluorobenzaldehyde. It's an important intermediate in the synthesis of HIV-1 integrase inhibitors (Boros et al., 2007).

  • Synthesis of Chalcone Derivatives : The synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde from vanillin and its conversion to chalcone derivatives has been reported. These derivatives have been evaluated for their antioxidant activity (Rijal, Haryadi, & Anwar, 2022).

Bioconversion and Metabolism Studies

  • Metabolism in Fungi : The white rot fungus Bjerkandera adusta has been studied for its ability to produce halogenated organic compounds, including brominated and chlorinated methoxybenzaldehyde metabolites (Beck, Lauritsen, Patrick, & Cooks, 2000).

  • Unexpected Formation During Bromination : The bromination of 3-hydroxybenzaldehyde can lead to the formation of unexpected products like 2-bromo-3-hydroxybenzaldehyde, demonstrating the complexity of chemical reactions involving similar compounds (Otterlo, Michael, Fernandes, & Koning, 2004).

Pharmaceutical and Therapeutic Research

  • Synthesis of Drug Intermediates : This compound is used in the synthesis of key intermediates for drug discoveries, demonstrating its importance in medicinal chemistry (Nishimura & Saitoh, 2016).

  • Antimicrobial Screening : Certain derivatives synthesized from bromo-2-fluorobenzaldehyde have been tested for their antimicrobial activities, indicating potential therapeutic applications (Jagadhani, Kundalikar, & Karale, 2014).

Crystallography and Structural Analysis

  • Crystal Structures of Derivatives : The crystal structures of various benzaldehyde derivatives, including those related to 3-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde, have been determined, contributing to our understanding of their chemical properties (Chumakov et al., 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It is always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYNEHJVJMNYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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